Cas no 2219371-45-4 (methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate)

Methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate is a versatile epoxide-containing intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine and an epoxide ring, enabling selective reactivity in nucleophilic ring-opening reactions and peptide coupling strategies. The ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules, where the Boc group ensures amine protection under mild conditions, while the epoxide allows for regioselective functionalization. Its stability and well-defined reactivity make it a reliable building block for constructing complex molecular architectures.
methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate structure
2219371-45-4 structure
商品名:methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate
CAS番号:2219371-45-4
MF:C12H21NO5
メガワット:259.298844099045
CID:5860562
PubChem ID:165606025

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate
    • 2219371-45-4
    • EN300-1708479
    • methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
    • インチ: 1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(9-7-17-9)5-6-10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)
    • InChIKey: XXPNHWAIQUSFBK-UHFFFAOYSA-N
    • ほほえんだ: O1CC1C(CCC(=O)OC)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 259.14197277g/mol
  • どういたいしつりょう: 259.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 77.2Ų

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708479-10.0g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
10g
$10018.0 2023-06-04
Enamine
EN300-1708479-2.5g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
2.5g
$4566.0 2023-09-20
Enamine
EN300-1708479-1.0g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
1g
$2330.0 2023-06-04
Enamine
EN300-1708479-0.1g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
0.1g
$2050.0 2023-09-20
Enamine
EN300-1708479-5g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
5g
$6757.0 2023-09-20
Enamine
EN300-1708479-10g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
10g
$10018.0 2023-09-20
Enamine
EN300-1708479-5.0g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
5g
$6757.0 2023-06-04
Enamine
EN300-1708479-1g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
1g
$2330.0 2023-09-20
Enamine
EN300-1708479-0.25g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
0.25g
$2143.0 2023-09-20
Enamine
EN300-1708479-0.05g
methyl 4-{[(tert-butoxy)carbonyl]amino}-4-(oxiran-2-yl)butanoate
2219371-45-4
0.05g
$1957.0 2023-09-20

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate 関連文献

methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoateに関する追加情報

Methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate (CAS No. 2219371-45-4): A Comprehensive Overview

Methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate, identified by its CAS number 2219371-45-4, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both a tert-butoxy carbonyl group and an oxiran-2-yl moiety makes it a versatile intermediate for various chemical transformations, particularly in the synthesis of complex molecules.

The methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate structure is characterized by its bifunctional nature, which allows for multiple synthetic pathways. The tert-butoxy carbonyl group is a well-known protective group in organic synthesis, often used to shield amino groups during reactions. This feature is particularly valuable in multi-step syntheses where selective protection and deprotection are crucial. On the other hand, the oxiran-2-yl group, also known as an epoxide, is a highly reactive component that can undergo various ring-opening reactions, making it an excellent tool for introducing specific functional groups into a molecule.

In recent years, there has been a growing interest in the development of novel compounds with applications in medicinal chemistry. The CAS No. 2219371-45-4 compound has been studied for its potential role in the synthesis of bioactive molecules. Specifically, researchers have explored its utility in the preparation of peptidomimetics and other pharmacophores that mimic the structure of natural bioactive peptides. The combination of the protective group and the reactive epoxide moiety allows for precise control over the synthesis process, enabling the creation of complex structures with high fidelity.

The pharmaceutical industry has shown particular interest in compounds that can serve as intermediates for drug development. Methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate has been investigated for its potential use in the synthesis of small molecule drugs targeting various therapeutic areas. For instance, its structural features make it a promising candidate for the development of inhibitors targeting enzymes involved in inflammatory pathways. Additionally, the compound's ability to undergo selective modifications has made it valuable in the synthesis of prodrugs, which can enhance drug delivery and bioavailability.

Recent advancements in synthetic methodologies have further highlighted the importance of intermediates like methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have expanded the synthetic possibilities of this compound. These methods have enabled researchers to introduce complex functionalities into molecules with high precision, opening up new avenues for drug discovery and development.

The use of computational chemistry and molecular modeling has also played a significant role in understanding the reactivity and potential applications of methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate. These tools have allowed researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach has not only saved time but also reduced costs associated with traditional trial-and-error methods.

In conclusion, methyl 4-{(tert-butoxy)carbonylamino}-4-(oxiran-2-yl)butanoate (CAS No. 2219371-45-4) is a compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features make it a valuable intermediate for various synthetic applications, particularly in the development of bioactive molecules and drug candidates. The combination of protective and reactive functional groups provides researchers with precise control over synthetic processes, enabling the creation of complex structures with high fidelity.

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